N-(2-Chlorophenyl)-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chlorophenyl)-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide, also known as CPI-1205, is a small molecule inhibitor that targets the histone methyltransferase EZH2. EZH2 is a protein that plays a key role in epigenetic regulation and is frequently overexpressed in cancer cells. CPI-1205 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential cancer treatment.
Mecanismo De Acción
N-(2-Chlorophenyl)-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide works by inhibiting the activity of EZH2, which is a key component of the polycomb repressive complex 2 (PRC2). PRC2 plays a role in epigenetic regulation by adding methyl groups to histones, which can lead to the repression of gene expression. Overexpression of EZH2 has been observed in many types of cancer, and inhibition of EZH2 with this compound can lead to the re-expression of tumor suppressor genes and the induction of cell death in cancer cells.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to reduce the growth of cancer stem cells, which are thought to play a role in cancer recurrence and resistance to treatment. This compound has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-Chlorophenyl)-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide is that it has shown promising results in preclinical studies, suggesting that it could be an effective cancer treatment. Another advantage is that this compound has been shown to be effective in combination with other cancer treatments, which could increase its therapeutic potential. However, one limitation of this compound is that it is still in the early stages of clinical development, and its safety and efficacy in humans have not yet been fully established.
Direcciones Futuras
There are several future directions for research on N-(2-Chlorophenyl)-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide. One area of interest is the development of biomarkers that could predict which patients are most likely to benefit from treatment with this compound. Another area of interest is the development of combination therapies that could enhance the effectiveness of this compound. Finally, there is interest in exploring the potential of this compound in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases.
Métodos De Síntesis
The synthesis of N-(2-Chlorophenyl)-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide involves several steps, starting with the reaction of 2-methylbenzimidazole with 2-chlorobenzoyl chloride to form 2-chloro-N-(2-methylbenzimidazol-1-yl)benzamide. This intermediate is then reacted with azetidine-1-carboxylic acid to form this compound. The synthesis of this compound has been described in detail in scientific literature.
Aplicaciones Científicas De Investigación
N-(2-Chlorophenyl)-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide has been the subject of several preclinical studies, which have shown that it can inhibit the growth of cancer cells and induce cell death. In particular, this compound has shown promise in the treatment of lymphoma, leukemia, and solid tumors such as prostate and bladder cancer. This compound has also been shown to be effective in combination with other cancer treatments, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-12-20-16-8-4-5-9-17(16)23(12)13-10-22(11-13)18(24)21-15-7-3-2-6-14(15)19/h2-9,13H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYTYZJEHLKCEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.